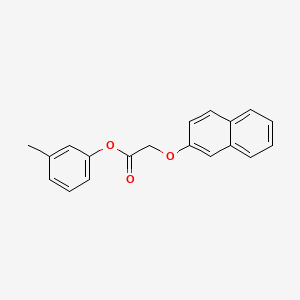

![molecular formula C19H18FN3O B5555288 7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole](/img/structure/B5555288.png)

7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The synthesis and study of fluorinated indoles and pyridines have garnered significant interest due to their potential applications in medicinal chemistry and as ligands in various biological studies. These compounds, including 7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole, are crucial in exploring new therapeutic agents and understanding receptor binding dynamics.

Synthesis Analysis

Efficient synthetic routes often involve palladium-catalyzed intramolecular amination, highlighting the importance of C-H activation in constructing complex nitrogen-containing heterocycles. This method has proven to be effective for synthesizing azetidines, pyrrolidines, and indolines, which are core structures in many bioactive compounds (He et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds, such as pyrido[4,3-b]carbazoles and various indole derivatives, has been elucidated through X-ray crystallography and other spectroscopic techniques. These studies reveal the significance of fluorine substitution on the aromatic systems, affecting the molecular conformation and electronic properties (Esra’a S. Abu-Sheaib et al., 2008).

Aplicaciones Científicas De Investigación

Synthesis and Receptor Binding Properties

The compound has been explored for its potential in the synthesis and evaluation of nicotinic acetylcholine receptor binding properties. An example includes the development of new positron emission tomography (PET) ligands for nicotinic receptors, highlighting the importance of fluoro derivatives in imaging central nervous system (CNS) receptors (Doll et al., 1999).

Anticancer Activity

Research into the synthesis of novel indole derivatives has revealed compounds with promising anticancer potential. The focus on indole-thiazolidinone hybrids, for instance, shows significant cytotoxic action towards various cancer cell lines, demonstrating the potential of 7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole derivatives in cancer treatment (Kryshchyshyn-Dylevych et al., 2021).

Radiopharmaceutical Applications

The compound's derivatives have been studied for their use in radiopharmaceuticals, such as in the development of [(18) F]T807, a radioligand for imaging tau pathology in neurodegenerative diseases. This highlights the compound's relevance in creating diagnostic tools for conditions like Alzheimer's disease (Shoup et al., 2013).

Antimicrobial and Antiviral Activity

The antimicrobial and antiviral activities of indole derivatives have been explored, with studies indicating that certain modifications can lead to compounds effective against a range of pathogens. This area of research underscores the potential of 7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole in developing new therapeutic agents (Ivashchenko et al., 2014).

Synthesis and Chemical Properties

Research has also been conducted on the synthesis of 7-substituted indoles, demonstrating the versatility and potential of 7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole in the synthesis of complex heterocyclic structures. Such studies are crucial for developing new chemical entities with varied biological activities (Black et al., 1991).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(7-fluoro-2-methyl-1H-indol-3-yl)-1-(3-pyridin-3-ylazetidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O/c1-12-16(15-5-2-6-17(20)19(15)22-12)8-18(24)23-10-14(11-23)13-4-3-7-21-9-13/h2-7,9,14,22H,8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOVLKHAHVBNLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N3CC(C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-benzyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5555205.png)

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5555215.png)

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-methylurea](/img/structure/B5555222.png)

![5-[(2-naphthylsulfonyl)methyl]-1,3-benzodioxole](/img/structure/B5555246.png)

![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5555252.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5555255.png)

![4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5555263.png)

![1-[6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5555268.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine oxalate](/img/structure/B5555294.png)

![2-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]phenyl}ethanol hydrochloride](/img/structure/B5555299.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555301.png)